2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide dihydrochloride
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Overview
Description
A 412997 dihydrochloride is a highly selective agonist for the dopamine D4 receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has a molecular weight of 382.33 g/mol and is known for its ability to cross the blood-brain barrier effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A 412997 dihydrochloride involves multiple steps, starting from the appropriate precursor compounds. The key steps include the formation of the piperidine ring and the subsequent attachment of the pyridine and phenyl groups. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods: Industrial production of A 412997 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in powder form and stored under desiccated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: A 412997 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and solvents like dichloromethane.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
A 412997 dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving dopamine receptor agonists.
Biology: Investigated for its role in modulating cognitive functions and behavior in animal models.
Medicine: Explored for potential therapeutic applications in treating psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors .
Mechanism of Action
A 412997 dihydrochloride exerts its effects by selectively binding to and activating the dopamine D4 receptor. This receptor is a G protein-coupled receptor that plays a crucial role in regulating neurotransmission in the brain. Activation of the D4 receptor by A 412997 dihydrochloride leads to downstream signaling events that modulate cognitive functions, behavior, and other neurological processes .
Comparison with Similar Compounds
PD168077: Another selective dopamine D4 receptor agonist with a different selectivity profile.
CP226269: A compound with similar receptor affinity but different pharmacokinetic properties
Uniqueness of A 412997 Dihydrochloride: A 412997 dihydrochloride is unique due to its superior selectivity for the dopamine D4 receptor and its ability to cross the blood-brain barrier effectively. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.2ClH/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18;;/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGNSSHMCNBHQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1347744-96-0 |
Source
|
Record name | 1347744-96-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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